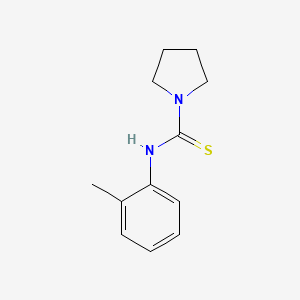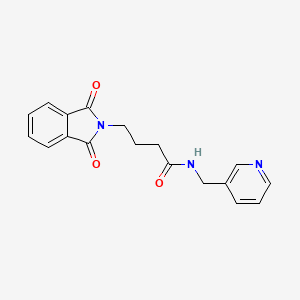
N-(4-chlorobenzyl)-4-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-4-nitrobenzamide and related compounds often involves multiple steps, including the use of NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods for characterization. For instance, similar compounds have been synthesized and characterized to study their structure-property relationships and potential biological activities, such as antitumor activity based on electrochemical measurements and density functional theory (DFT) calculations (He et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(4-chlorobenzyl)-4-nitrobenzamide and similar compounds is often analyzed using X-ray diffraction methods. These analyses can reveal the crystal structures, including space groups, unit cell parameters, and the stabilization mechanisms such as pi-pi conjugation and hydrogen bonding interactions (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorobenzyl)-4-nitrobenzamide can include selective formation processes and methanolysis, leading to various products depending on the reactants and conditions used. The specific reactivity and pathways of these reactions can be influenced by the presence of functional groups and the molecular structure of the compound (Shtamburg et al., 2012).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-4-nitrobenzamide, such as crystallization behavior and unit cell dimensions, can be determined through crystallographic studies. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields (He et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(4-chlorobenzyl)-4-nitrobenzamide, including its reactivity, stability, and interactions with other molecules, can be elucidated through spectroscopic methods and theoretical calculations, such as DFT. These analyses help in understanding the electronic structure, charge distribution, and potential reactivity of the compound (Shtamburg et al., 2012).
Scientific Research Applications
Electrochemical Behaviors and Determinations
The electrochemical behaviors of N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide, among other compounds, were investigated using various techniques in dimethylsulfoxide. This research suggests that quantitative determination of such benzoxazoles can be achieved rapidly and sensitively through techniques like differential pulse voltammetry (DPV) and square wave voltametry (SWV) (Zeybek et al., 2009).
Crystal Engineering and Structural Analysis
Crystal Engineering with Hydrogen and Halogen Bonds
Research involving 4-nitrobenzamide·4-iodobenzamide demonstrates the presence of amide dimer tape and iodo⋯nitro interaction, indicating potential applications in crystal design through the manipulation of hydrogen and halogen bonds (Saha et al., 2005).
Properties and Structure Analysis
The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide were explored through an XRD study, revealing insights into the pyramidality of its amide nitrogen atom and its reactions with AcONa, forming different products under specific conditions (Shtamburg et al., 2012).
Synthesis and Characterization
Synthesis and Characterization of Metal Complexes
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized, demonstrating potential antibacterial activities. These complexes were characterized through various spectroscopic methods, providing insights into their molecular structure and potential applications in medicinal chemistry (Saeed et al., 2010).
Vibrational Spectroscopic Analysis and Molecular Docking
A study conducted on N-(4-Bromophenyl)-4-Nitrobenzamide involved comparative vibrational spectroscopic analysis, HOMO-LUMO studies, and molecular docking, suggesting its potential application in electro-optical fields and as an antibacterial drug (Dwivedi & Kumar, 2019).
Nanotechnology and Material Science
Nanoparticles and Nanocrystals Development
The synthesis and characterization of nanoparticles and nanocrystals of a bidentate nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide were explored. The study highlighted the potential application of these nanoparticles in material science, particularly for the deposition of nickel sulfide thin films (Saeed et al., 2013).
Pharmaceutical Research and Development
Preformulation and Formulation Development
A study on the preformulation and formulation development of a bioactive nitroaromatic compound, specifically N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), focused on its antitumor activity. The research included investigation into its chemical behavior, physicochemical properties, and encapsulation in nanocarriers, indicating its potential in cancer therapy (Sena et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGDPXHDVDKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



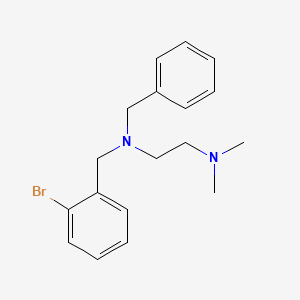
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
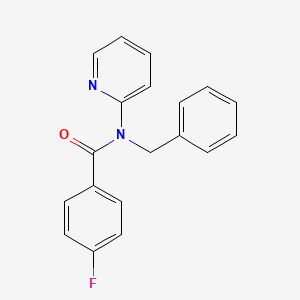

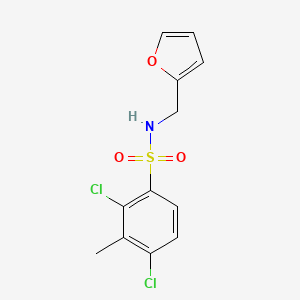
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
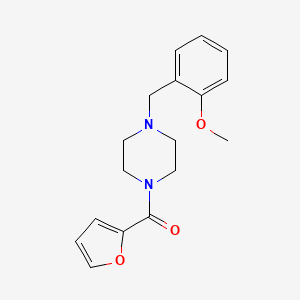
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
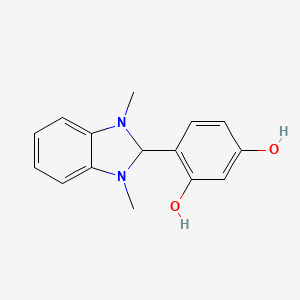
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
